5-Cyclobutoxypyridin-2-amine
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Overview
Description
5-Cyclobutoxypyridin-2-amine, also known as 2-amino-5-(cyclobutoxy)pyridine, is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol . This compound is characterized by a pyridine ring substituted with an amino group at the 2-position and a cyclobutoxy group at the 5-position . It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutoxypyridin-2-amine typically involves the reaction of 2-chloropyridine with cyclobutanol in the presence of a base to form the cyclobutoxy derivative, followed by amination at the 2-position . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-Cyclobutoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives .
Scientific Research Applications
5-Cyclobutoxypyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclobutoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and interact with biological molecules, potentially inhibiting or activating certain enzymes and receptors . The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyclobutoxypyridin-2-amine include other pyridine derivatives with different substituents at the 2- and 5-positions, such as 2-amino-5-methoxypyridine and 2-amino-5-ethoxypyridine .
Uniqueness
What sets this compound apart is the presence of the cyclobutoxy group, which imparts unique steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties .
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-cyclobutyloxypyridin-2-amine |
InChI |
InChI=1S/C9H12N2O/c10-9-5-4-8(6-11-9)12-7-2-1-3-7/h4-7H,1-3H2,(H2,10,11) |
InChI Key |
KEEYWIYDPRFYAK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=CN=C(C=C2)N |
Origin of Product |
United States |
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